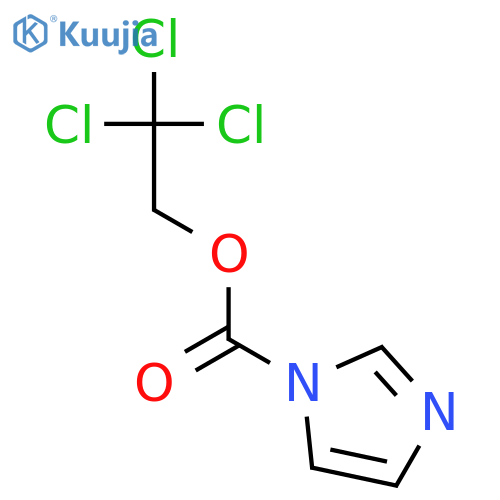Cas no 70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate)

70737-50-7 structure
商品名:2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
CAS番号:70737-50-7
MF:C6H5Cl3N2O2
メガワット:243.475098371506
MDL:MFCD18783167
CID:1024662
PubChem ID:12948610
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
- 1-(2,2,2-trichloroethoxycarbonyl)imidazole
- ACMC-209ofw
- AGN-PC-00K7OQ
- ANW-35946
- CTK8B2205
- CS-0212516
- A866550
- AKOS015907896
- 70737-50-7
- 2,2,2-Trichloroethyl1H-imidazole-1-carboxylate
- BS-24399
- SCHEMBL11325453
- MFCD18783167
- 2,2,2-trichloroethyl imidazole-1-carboxylate
- VCA73750
- DTXSID90513679
-
- MDL: MFCD18783167
- インチ: InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
- InChIKey: FZPFFJOICMDOSY-UHFFFAOYSA-N
- ほほえんだ: C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 241.941660g/mol
- どういたいしつりょう: 241.941660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 307.3±52.0 °C at 760 mmHg
- フラッシュポイント: 139.7±30.7 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T900993-50mg |
2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate |
70737-50-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| abcr | AB310340-1 g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |
70737-50-7 | 1 g |
€144.00 | 2023-07-19 | ||
| Chemenu | CM186825-1g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM186825-5g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB310340-5 g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |
70737-50-7 | 5 g |
€348.00 | 2023-07-19 | ||
| Alichem | A069003527-25g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 25g |
$622.39 | 2023-09-01 | |
| abcr | AB310340-1g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; . |
70737-50-7 | 98% | 1g |
€144.00 | 2025-02-20 | |
| abcr | AB310340-5g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; . |
70737-50-7 | 98% | 5g |
€348.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283186-1g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole |
70737-50-7 | 98% | 1g |
¥734.00 | 2024-05-02 | |
| Crysdot LLC | CD11069163-25g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95+% | 25g |
$565 | 2024-07-18 |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:70737-50-7)2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

清らかである:99%
はかる:5g
価格 ($):230.0